molecular formula C10H22N2 B13642771 N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine

Katalognummer: B13642771
Molekulargewicht: 170.30 g/mol
InChI-Schlüssel: ZLIOEJZRSJJXFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine typically involves the reductive amination of 4-piperidone with isopropylamine and formaldehyde. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .

Wissenschaftliche Forschungsanwendungen

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and other biologically active molecules .

Eigenschaften

Molekularformel

C10H22N2

Molekulargewicht

170.30 g/mol

IUPAC-Name

N,4-dimethyl-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-9(2)12(4)10(3)5-7-11-8-6-10/h9,11H,5-8H2,1-4H3

InChI-Schlüssel

ZLIOEJZRSJJXFU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C)C1(CCNCC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.